![molecular formula C12H13BrN4O2 B6632452 2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)
2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzamide and is known to possess various biochemical and physiological effects that make it an ideal candidate for research purposes.
作用機序
The mechanism of action of 2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This inhibition is achieved through the binding of the compound to the active site of these enzymes, thereby preventing their normal function. This inhibition has been linked to the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of various enzymes, as discussed above. This inhibition has been linked to the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy. Additionally, this compound has been reported to exhibit significant antioxidant activity, which may also contribute to its potential therapeutic effects.
実験室実験の利点と制限
The advantages of using 2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide in lab experiments include its high purity and good yield, as well as its potential applications in various scientific research fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic effects.
将来の方向性
There are several future directions for research involving 2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide. These include further studies to fully understand its mechanism of action, as well as its potential therapeutic effects in the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy. Additionally, future research may focus on the development of new derivatives of this compound with improved therapeutic properties.
合成法
The synthesis of 2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide involves the reaction of 4-bromo-2-nitroaniline with ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate in the presence of palladium catalyst and triethylamine. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been reported to yield a high purity product with good yield.
科学的研究の応用
2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been reported to exhibit significant inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are known to play important roles in various physiological processes, and their inhibition has been linked to the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy.
特性
IUPAC Name |
2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2/c1-7-16-11(19-17-7)4-5-15-12(18)9-3-2-8(13)6-10(9)14/h2-3,6H,4-5,14H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUHIKCYGWSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCNC(=O)C2=C(C=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


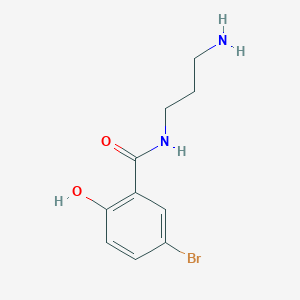
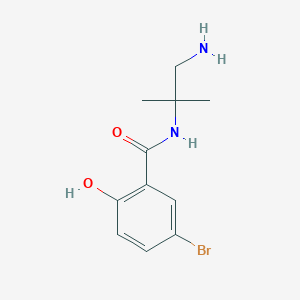
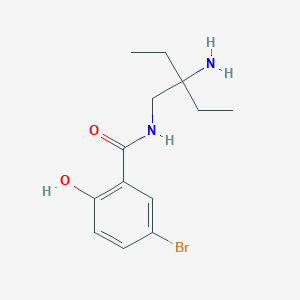
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)

![2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6632422.png)
![2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6632429.png)
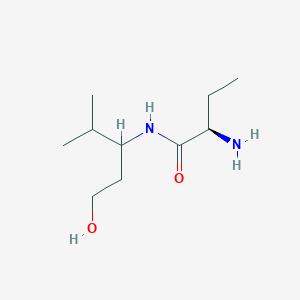
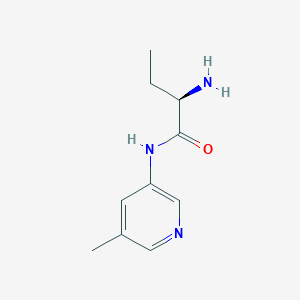
![N-[[3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2,2-trifluoroethanamine](/img/structure/B6632445.png)
![(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6632446.png)
![6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)
